N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzothiazole ring substituted with a chlorine atom at the 4-position and a furan ring attached via a methylene bridge to the nitrogen atom of the acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced by reacting furfural with the benzothiazole derivative in the presence of a reducing agent such as sodium borohydride to form the furan-2-ylmethyl group.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group of the acetamide, potentially leading to amine derivatives.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of both benzothiazole and furan rings is of particular interest due to their known bioactive properties.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring may interact with protein kinases, while the furan ring could engage in hydrogen bonding or π-π interactions with other biomolecules. These interactions could modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-N-methylacetamide: Similar structure but lacks the furan ring.
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for unique interactions with biological targets and the potential for diverse chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities, combined with a furan ring. The presence of the chlorine substituent on the benzothiazole enhances its pharmacological profile.
Structural Formula
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 273.74 g/mol |
Density | Not available |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related thiazole derivatives have shown promising results against various cancer cell lines, including melanoma and pancreatic cancer.
- Mechanism of Action :
- Induction of apoptosis and autophagy in cancer cells.
- Inhibition of specific oncogenic pathways.
- Case Study :
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against gram-positive bacteria. The benzothiazole structure is often associated with enhanced antibacterial activity.
-
Structure-Activity Relationship (SAR) :
- The presence of electron-withdrawing groups like chlorine increases antibacterial potency.
- Variations in the furan substituent can modulate activity against different microbial strains.
- Comparative Analysis :
Antioxidant Properties
Research indicates that thiazole derivatives possess antioxidant capabilities, which may contribute to their overall therapeutic effects.
- Evaluation Method :
Table of Biological Activities
Activity Type | Related Compounds | IC50 Values | Notes |
---|---|---|---|
Anticancer | N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | 1.61 ± 1.92 µg/mL | Effective against resistant cancer lines |
Antimicrobial | This compound | Comparable to norfloxacin | Effective against gram-positive bacteria |
Antioxidant | Thiazolidin-4-one derivatives | CEAC value < 0.137 | More active than indometacin |
Recent Research Highlights
- A study published in Journal of Medicinal Chemistry emphasized the synthesis and evaluation of thiazole-based compounds, revealing their potential as effective anticancer agents .
- Another investigation focused on the bioactivity of thiazolidin derivatives, demonstrating their promise in treating oxidative stress-related conditions through antioxidant mechanisms .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-9(18)17(8-10-4-3-7-19-10)14-16-13-11(15)5-2-6-12(13)20-14/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTIIYMSGUDADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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